3-[(5Z)-3-(3-BROMOPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
3-[(5Z)-3-(3-BROMOPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a bromophenyl group, a thiazolidinone ring, and an indolone moiety
Preparation Methods
The synthesis of 3-[(5Z)-3-(3-BROMOPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common synthetic route includes the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone derivative with isatin to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.
Chemical Reactions Analysis
3-[(5Z)-3-(3-BROMOPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science:
Mechanism of Action
The mechanism of action of 3-[(5Z)-3-(3-BROMOPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with DNA, leading to the disruption of cellular processes and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-3-(3-BROMOPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE include:
(5Z)-3-(4-bromophenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar thiazolidinone and bromophenyl structure but differs in the substitution on the indolone ring.
(5Z)-3-(4-bromophenyl)-5-(1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Another similar compound with variations in the alkyl chain length on the indolone ring.
Properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(18(24)25-15)11-6-4-5-10(19)9-11/h2-9H,1H3/b15-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVJSDGPISHVGJ-PFONDFGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Br)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Br)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.